molecular formula C21H20F3N3O3 B12412269 mGluR2 modulator 1

mGluR2 modulator 1

Cat. No.: B12412269
M. Wt: 419.4 g/mol
InChI Key: QRCUMXUPIXTGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mGluR2 modulator 1 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown promise in various scientific research applications, particularly in the fields of neuroscience and pharmacology. mGluR2 is a G-protein-coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.

Preparation Methods

The synthesis of mGluR2 modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as cyclization, Suzuki coupling, and reduction reactions. The reaction conditions often involve the use of palladium catalysts, organic solvents, and controlled temperatures to achieve high yields and purity of the final product .

Chemical Reactions Analysis

mGluR2 modulator 1 undergoes various chemical reactions, including:

Scientific Research Applications

mGluR2 modulator 1 has a wide range of scientific research applications, including:

Mechanism of Action

mGluR2 modulator 1 exerts its effects by binding to the allosteric site of the mGluR2 receptor, which enhances the receptor’s response to its natural ligand, glutamate. This positive allosteric modulation leads to increased activation of the receptor, resulting in the inhibition of neurotransmitter release and modulation of synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and modulation of downstream signaling pathways .

Biological Activity

Metabotropic glutamate receptor 2 (mGluR2) modulators have garnered significant attention in neuroscience due to their potential therapeutic applications in various psychiatric and neurological disorders. Among these, mGluR2 modulator 1 has emerged as a noteworthy compound, exhibiting promising biological activity. This article delves into its mechanisms, effects, and research findings, supported by data tables and case studies.

Overview of mGluR2 Modulation

mGluR2 is part of the group II metabotropic glutamate receptors, which play a crucial role in modulating neurotransmission in the central nervous system. Positive allosteric modulators (PAMs) like this compound enhance the receptor's response to glutamate without directly activating it. This selectivity can lead to reduced side effects compared to traditional agonists.

This compound functions by binding to an allosteric site on the mGluR2 receptor, enhancing its sensitivity to glutamate. This modulation can influence various neural circuits involved in mood regulation, addiction, and cognitive functions.

Key Properties:

  • Selectivity : Exhibits high selectivity for mGluR2 over other mGluR subtypes.
  • Potency : Demonstrates an EC50 value indicating effective modulation at low concentrations.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, making it suitable for central nervous system applications .

In Vitro Studies

In vitro studies have shown that this compound significantly enhances glutamate-induced signaling pathways. The compound has been evaluated for its effects on calcium mobilization and GTP binding in cells expressing recombinant mGluR2.

StudyMethodFindings
Woltering et al. (2010)Ca²⁺ Mobilization AssayComplete blockade of glutamate-induced Ca²⁺ mobilization in mGluR2 expressing cells.
R&D Systems (2024)Biochemical AssaysEC50 = 33.2 nM; selective PAM activity confirmed .

In Vivo Studies

Research involving animal models has demonstrated the potential of this compound in reducing drug-seeking behavior and anxiety-like symptoms. Notably, studies have indicated:

  • Reduction in Drug-Seeking Behavior : In rodent models, administration of mGluR2 PAMs decreased self-administration of cocaine and methamphetamine .
  • Anxiolytic Effects : Behavioral tests such as the elevated plus maze and open field test showed reduced anxiety-like behaviors in mice treated with mGluR2 modulators .

Case Studies

Several case studies highlight the therapeutic potential of mGluR2 modulation.

  • Case Study on Addiction :
    • Objective : Evaluate the efficacy of this compound in reducing cocaine self-administration.
    • Findings : Rats exhibited decreased drug intake when treated with the modulator, suggesting a role for mGluR2 in addiction pathways .
  • Case Study on Depression :
    • Objective : Assess the impact of mGluR2 modulation on depressive-like behaviors.
    • Findings : Mice showed reduced immobility in forced swim tests after treatment with mGluR2 modulators, indicating potential antidepressant effects .

Clinical Implications

The promising results from preclinical studies have led to clinical trials exploring the use of mGluR2 modulators for treating schizophrenia and depression. Initial findings suggest that these compounds may improve negative symptoms associated with these disorders, although results have been inconsistent across different trials .

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-[4-[4-(trifluoromethoxy)phenoxy]butyl]-3,4-dihydropyrazino[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20F3N3O3/c22-21(23,24)30-16-9-7-15(8-10-16)29-14-4-3-11-26-12-13-27-18-6-2-1-5-17(18)25-19(27)20(26)28/h1-2,5-10H,3-4,11-14H2

InChI Key

QRCUMXUPIXTGPF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=O)N1CCCCOC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.